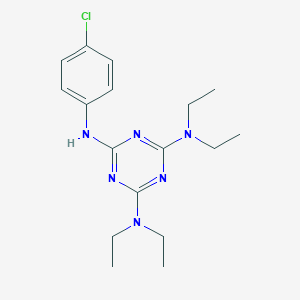
N-(3-chloro-2-methylphenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide is a complex organic compound characterized by its unique cyclopropane ring structure and multiple aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide typically involves the reaction of 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions . This reaction is facilitated by the presence of a green solvent, such as ethanol, which promotes the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
N-(3-chloro-2-methylphenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(3-chloro-2-methylphenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The presence of chlorine in the compound affects its biological activity by altering the electrophilicity of carbon in the C-Cl bond . This alteration can influence the compound’s ability to interact with enzymes and receptors, thereby modulating its effects.
類似化合物との比較
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares a similar aromatic structure and is synthesized using similar methods.
(3-chloro-2-methylphenyl)hydrazine hydrochloride: Another compound with a similar aromatic ring structure, used in various chemical reactions.
Uniqueness
N-(3-chloro-2-methylphenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide is unique due to its cyclopropane ring structure, which imparts distinct chemical and biological properties
特性
分子式 |
C25H24ClNO |
|---|---|
分子量 |
389.9g/mol |
IUPAC名 |
N-(3-chloro-2-methylphenyl)-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C25H24ClNO/c1-16-7-4-9-19(13-16)25(20-10-5-8-17(2)14-20)15-21(25)24(28)27-23-12-6-11-22(26)18(23)3/h4-14,21H,15H2,1-3H3,(H,27,28) |
InChIキー |
AAMXBAVOSQTODI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2(CC2C(=O)NC3=C(C(=CC=C3)Cl)C)C4=CC=CC(=C4)C |
正規SMILES |
CC1=CC(=CC=C1)C2(CC2C(=O)NC3=C(C(=CC=C3)Cl)C)C4=CC=CC(=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(Benzotriazol-2-yl)-4-methylphenyl] 2,4,5-trichlorobenzenesulfonate](/img/structure/B391855.png)
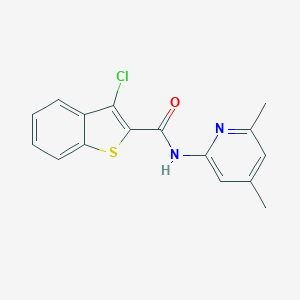
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B391859.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrophenyl]-2,3-difluorobenzamide](/img/structure/B391860.png)

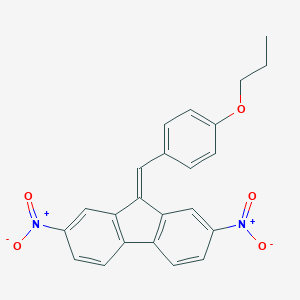


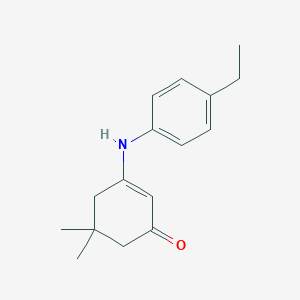
![2-{3-[(4-Chlorophenyl)sulfanyl]-5-nitrophenoxy}dibenzo[b,d]furan](/img/structure/B391874.png)
![N-[3,5-bis(phenylsulfanyl)phenyl]-2,6-difluorobenzamide](/img/structure/B391875.png)
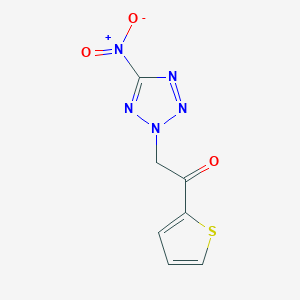
![2-(3,4-dichlorophenyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B391877.png)
